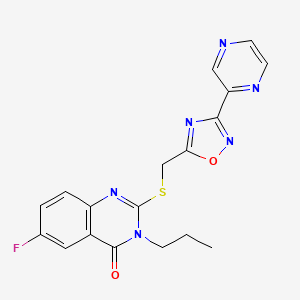![molecular formula C15H9ClF2N2O B2854889 N-[(4-chlorophenyl)(cyano)methyl]-2,3-difluorobenzamide CAS No. 1375240-99-5](/img/structure/B2854889.png)
N-[(4-chlorophenyl)(cyano)methyl]-2,3-difluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-chlorophenyl)(cyano)methyl]-2,3-difluorobenzamide, commonly known as CDCF, is a small molecule inhibitor that has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit promising results in various fields, including cancer research, immunology, and neuroscience. In
Mecanismo De Acción
CDCF exerts its biological effects by inhibiting the activity of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a critical role in DNA repair and cell survival. By inhibiting PARP activity, CDCF induces DNA damage and cell death in cancer cells. In addition, CDCF also inhibits the activity of the enzyme tankyrase, which plays a role in the Wnt signaling pathway. This inhibition results in the downregulation of Wnt signaling, which has been implicated in cancer development and progression.
Biochemical and Physiological Effects:
CDCF has been shown to exhibit potent anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. In addition, CDCF exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. CDCF has also been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of CDCF is its potent anti-cancer activity against various types of cancer cells. In addition, CDCF exhibits anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of various diseases. However, one of the limitations of CDCF is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, CDCF has been shown to exhibit off-target effects on other enzymes, which can complicate its use in scientific research.
Direcciones Futuras
There are several future directions for the study of CDCF. One potential area of research is the development of more efficient synthesis methods for CDCF, which could improve its yield and purity. In addition, further studies are needed to elucidate the exact mechanism of action of CDCF on PARP and tankyrase. This could lead to the development of more potent and selective PARP and tankyrase inhibitors. Finally, further studies are needed to evaluate the in vivo efficacy and safety of CDCF, which could pave the way for its potential use in clinical settings.
Métodos De Síntesis
The synthesis of CDCF involves the reaction of 4-chlorobenzyl cyanide with 2,3-difluorobenzoyl chloride in the presence of a base. The resulting product is then purified through column chromatography to obtain pure CDCF. The yield of this synthesis method is typically around 50-60%.
Aplicaciones Científicas De Investigación
CDCF has been extensively studied for its potential applications in scientific research. One of the primary areas of research for CDCF is cancer research. Studies have shown that CDCF exhibits potent anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. CDCF has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.
In addition to cancer research, CDCF has also been studied for its potential applications in immunology and neuroscience. Studies have shown that CDCF exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. CDCF has also been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)-cyanomethyl]-2,3-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF2N2O/c16-10-6-4-9(5-7-10)13(8-19)20-15(21)11-2-1-3-12(17)14(11)18/h1-7,13H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAWCPXNJEQDUEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C(=O)NC(C#N)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)(cyano)methyl]-2,3-difluorobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

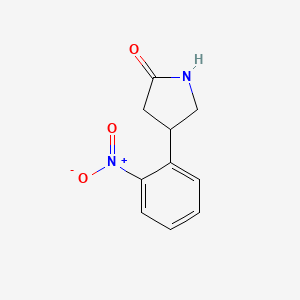
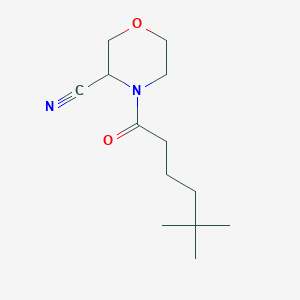
![N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2854812.png)
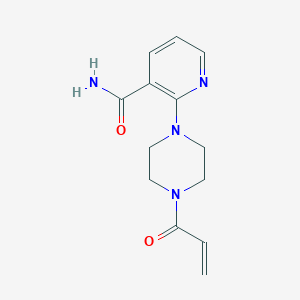

![2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetamide](/img/structure/B2854815.png)

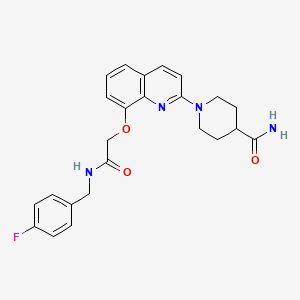
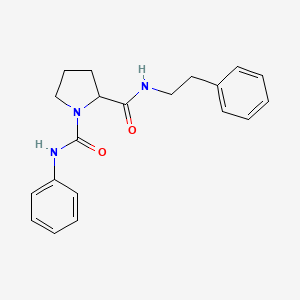
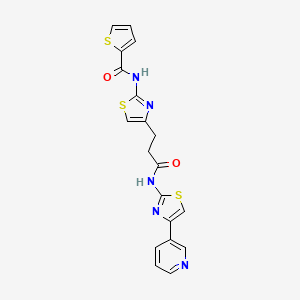
![N-(3,5-dimethoxyphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2854821.png)
![5-{1-[3-(4-Methoxyphenyl)propanoyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2854823.png)
